Benzenesulfonohydrazide
Overview
Description
Benzenesulfonohydrazide is an organic compound with the molecular formula C6H8N2O2S. It is a white to light-colored crystalline solid that is insoluble in water but soluble in methanol. This compound is known for its thermal instability and is used in various chemical applications, including as a blowing agent in the production of foams.
Mechanism of Action
Benzenesulfonohydrazide, also known as Benzenesulphonohydrazide or Benzenesulfonyl hydrazide, is a chemical compound with the molecular formula C6H8N2O2S . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that sulfonyl hydrazide compounds can act on many enzymes in organisms, leading to a variety of biological activities .
Mode of Action
It’s known that sulfonyl hydrazides can interact with their targets, leading to changes in the biological activities of the organism .
Biochemical Pathways
It’s known that sulfonyl hydrazides can affect various biochemical pathways, leading to downstream effects such as antiviral, antifungal, antimicrobial, antitumor, and antioxidant activities .
Pharmacokinetics
A study has reported some pharmacokinetic properties of this compound, including its potential to inhibit certain cytochrome p450 enzymes .
Result of Action
It’s known that sulfonyl hydrazides can exhibit various biological activities, including antiviral, antifungal, antimicrobial, antitumor, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be a self-reactive substance, which means its reactivity can be triggered by heat, chemical reaction, friction, or impact . It’s also insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonohydrazide is typically synthesized by treating benzenesulphonyl chlorides with hydrazine in solvents such as dioxane, alcohol, or water. The reaction requires the presence of a second equivalent of hydrazine or another base. The general reaction is as follows:
ArSO2NHNH2+HNO2→ArSO2N3+2H2O
Industrial Production Methods: In industrial settings, benzenesulphonohydrazide is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulphonyl azides.
Reduction: It can be reduced to form benzenesulphonamides.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Nitrous acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Benzenesulphonyl azides.
Reduction: Benzenesulphonamides.
Substitution: Various substituted benzenesulphonohydrazides.
Scientific Research Applications
Benzenesulfonohydrazide and its derivatives have been extensively studied for their biological activities. Some of the key applications include:
Antitumour Agents: Derivatives of benzenesulphonohydrazide have shown significant antiproliferative activity against various cancer cell lines.
Antimicrobial Agents: These compounds exhibit antimicrobial properties against a range of bacterial and fungal strains.
Anti-inflammatory and Analgesic Agents: Some derivatives have been reported to possess anti-inflammatory and analgesic properties.
Industrial Applications: Used as a blowing agent in the production of foam rubber and foam plastics.
Comparison with Similar Compounds
Benzenesulfonohydrazide can be compared with other sulphonohydrazide compounds, such as:
Tosylhydrazide: Similar in structure but with a toluene group instead of a benzene ring.
Methanesulphonohydrazide: Contains a methane group instead of a benzene ring.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct thermal instability and reactivity. This makes it particularly useful in applications requiring controlled decomposition, such as in the production of foams .
Properties
IUPAC Name |
benzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRITMATACIYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052548 | |
Record name | Benzenesulfonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
80-17-1 | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenesulfonyl hydrazide | |
Source | CAS Common Chemistry | |
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Record name | Benzenesulfohydrazide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080171 | |
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Record name | Benzenesulfonohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=643 | |
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Record name | Benzenesulfonic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENESULFONYL HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC8C87U2TA | |
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Synthesis routes and methods
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